molecular formula C8H6O6 B1203427 4,5-Dihydroxyphthalic acid CAS No. 63958-66-7

4,5-Dihydroxyphthalic acid

Cat. No.: B1203427
CAS No.: 63958-66-7
M. Wt: 198.13 g/mol
InChI Key: YZBCICVNBHNLTK-UHFFFAOYSA-N
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Description

4,5-Dihydroxyphthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 4 and 5 positions on the benzene ring.

Scientific Research Applications

4,5-Dihydroxyphthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Biochemical Analysis

Biochemical Properties

4,5-Dihydroxyphthalic acid plays a significant role in biochemical reactions, particularly in the degradation pathways of aromatic compounds. It acts as an intermediate in the microbial degradation of phthalic acid and related compounds. The enzymes involved in these pathways include dioxygenases and dehydrogenases, which facilitate the breakdown of aromatic rings. For instance, this compound is a substrate for enzymes such as phthalate 4,5-dioxygenase, which catalyzes the incorporation of oxygen into the aromatic ring, leading to ring cleavage and subsequent degradation .

Cellular Effects

In cellular systems, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways and gene expression, particularly those involved in the response to oxidative stress. The compound’s ability to donate electrons makes it a potential antioxidant, which can protect cells from oxidative damage. Additionally, this compound may modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound can bind to transcription factors, altering gene expression patterns and influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and oxygen. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as antioxidant protection and modulation of metabolic pathways. At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into simpler molecules. These metabolic pathways are crucial for the breakdown and removal of aromatic pollutants from the environment. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in central metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects and modulate metabolic pathways. The precise localization of this compound is essential for its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of phthalic acid derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of phthalic anhydride. This process is carried out in the presence of metal catalysts like vanadium pentoxide (V2O5) at elevated temperatures. The resulting product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxyphthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its antioxidant properties set it apart from other phthalic acid derivatives .

Properties

IUPAC Name

4,5-dihydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCICVNBHNLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213800
Record name 4,5-Dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63958-66-7
Record name 4,5-Dihydroxyphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63958-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydroxyphthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydroxybenzene-1,2-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,5-dihydroxyphthalic acid in the bacterial degradation of phthalic acid isomers?

A: this compound acts as a key intermediate in the catabolic breakdown of phthalic acid by certain bacteria. Research has shown that microorganisms like Pseudomonas testosteroni utilize a specific enzyme, this compound decarboxylase, to further degrade this compound. [, , ] This enzyme exhibits specificity towards this compound and plays a crucial role in channeling the degradation process towards the formation of protocatechuic acid, which can then be further metabolized.

Q2: Can bacteria utilize other metabolic pathways to degrade phthalic acid?

A: Yes, different bacterial species have evolved diverse pathways for phthalic acid degradation. While some utilize this compound as a key intermediate, others may employ alternative routes. For example, a Bacillus sp. was found to directly decarboxylate phthalic acid to benzoic acid, bypassing the formation of this compound. [] This highlights the metabolic versatility of bacteria in degrading aromatic compounds like phthalic acid.

Q3: Are there any potential applications of this compound or its derivatives in material science?

A: While the provided research focuses primarily on the biodegradation pathways, this compound serves as a precursor for synthesizing substituted dithiophthalides. These compounds are valuable building blocks for producing soluble poly(isothianaphthene) derivatives, which exhibit interesting electronic properties. [] These polymers find potential applications in organic electronics, particularly in photovoltaic devices, due to their low band gap and favorable charge transport properties.

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